N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3/c1-27-15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORAAMPXMCYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms participate in nucleophilic substitution reactions under controlled conditions.
Key Reagents and Conditions:
Research Findings :
-
Substitution at the bromine site occurs preferentially over chlorine due to lower bond dissociation energy .
-
Steric hindrance from the 2-chlorobenzoyl group slows substitution at the ortho position .
Oxidation and Reduction
The aromatic rings and carbonyl groups undergo redox transformations.
Oxidation:
| Oxidizing Agent | Conditions | Products | Citations |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Carboxylic acid derivatives | |
| CrO₃ | Anhydrous CH₂Cl₂ | Ketones (via C-H activation) |
Reduction:
| Reducing Agent | Conditions | Products | Citations |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | Secondary alcohol derivatives | |
| NaBH₄ | Methanol, RT | Partial reduction of carbonyl groups |
Key Observations :
-
LiAlH₄ selectively reduces the amide carbonyl without affecting methoxy groups .
-
CrO₃-mediated oxidation generates stable quinone intermediates under anhydrous conditions .
Hydrolysis
The amide bond undergoes cleavage under acidic or basic conditions.
Hydrolysis Conditions:
| Medium | Conditions | Products | Citations |
|---|---|---|---|
| 6M HCl | Reflux, 8 hrs | 4-Methoxybenzoic acid + 4-bromo-2-(2-chlorobenzoyl)aniline | |
| 2M NaOH | 80°C, 6 hrs | Sodium carboxylate + amine salt |
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, facilitating nucleophilic attack by water .
-
Basic hydrolysis forms a tetrahedral intermediate stabilized by resonance.
Cross-Coupling Reactions
The bromine atom enables transition metal-catalyzed coupling reactions.
| Reaction Type | Catalysts/Reagents | Products | Citations |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated products |
Case Study :
-
Suzuki coupling with phenylboronic acid yields a biaryl analog with enhanced π-stacking capabilities, relevant in materials science.
Thermal and Photochemical Reactions
Decomposition and rearrangement occur under extreme conditions.
| Condition | Observations | Citations |
|---|---|---|
| 200°C (neat) | Dehalogenation, forming benzene rings | |
| UV light (254 nm) | C-Cl bond cleavage, radical intermediates |
Scientific Research Applications
Synthetic Routes
- Common Method : Reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 4-methoxybenzoyl chloride, often using triethylamine as a base.
- Industrial Production : Larger-scale synthesis may utilize continuous flow reactors for efficiency.
Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis.
Biology
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide has been investigated for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into biological pathways and mechanisms. For example, studies have shown its ability to inhibit certain phospholipases, which are crucial in lipid metabolism and signaling pathways .
Medicine
The compound has garnered attention for its pharmacological properties:
- Anti-inflammatory Activity : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide
Uniqueness
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group interactions.
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide is a synthetic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom and a chlorobenzoyl moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that benzamide derivatives exhibit significant antitumor properties. In particular, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and ovarian cancers. The mechanism appears to involve the modulation of sigma receptors, which are implicated in cancer signaling pathways.
- Case Study : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM, suggesting substantial cytotoxicity against these cells .
Sigma Receptor Binding Affinity
The compound has been evaluated for its binding affinity to sigma receptors (S1R and S2R). Binding assays revealed that it exhibits selective affinity towards S2R, with Ki values indicating strong interaction:
| Compound | Ki (nM) | Receptor Type |
|---|---|---|
| This compound | 3.6 | S1R |
| This compound | 1400 | S2R |
This selectivity suggests potential therapeutic applications in treating CNS disorders where sigma receptors are involved .
Antiplasmodial Activity
In addition to antitumor effects, this compound has been tested for antiplasmodial activity against Plasmodium falciparum. Preliminary results indicate moderate activity with an EC50 of 1.34 µM, making it a candidate for further exploration in malaria treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Sigma Receptor Modulation : By selectively binding to sigma receptors, the compound may influence various intracellular signaling pathways associated with cell survival and apoptosis.
- Inhibition of Enzymatic Activity : Research indicates that benzamide derivatives can inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth .
- Anti-inflammatory Effects : Some studies suggest that this compound may also exert anti-inflammatory effects by modulating the NLRP3 inflammasome pathway, which is crucial in various chronic diseases .
Safety Profile
Toxicological assessments have shown that this compound exhibits a favorable safety profile with minimal cytotoxicity at therapeutic concentrations. Further studies are warranted to fully elucidate its safety in vivo.
Q & A
Basic Question
- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C-Br stretch at ~560 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, bromine-induced deshielding in adjacent protons) . ¹³C NMR confirms carbonyl carbons (C=O at ~165 ppm) and quaternary carbons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~460–470) .
Advanced Note : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) or computational modeling (DFT) to resolve ambiguities .
How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer studies?
Advanced Question
- In vitro cytotoxicity assays : Use MTT assays to determine IC₅₀ values across cell lines (e.g., PC-3, MCF-7, HT-29) with triplicate measurements to ensure reproducibility .
- Mechanistic studies : Pair with AO/EB staining to assess apoptosis and Annexin-V/PI flow cytometry to quantify cell death pathways .
- Dose-response optimization : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., cisplatin) and normalization to non-cancerous cells (e.g., HUVEC) .
What crystallographic strategies are recommended for resolving the crystal structure of this compound?
Basic Question
- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, leveraging hydrogen atom positioning via riding models .
Advanced Note : For twinned or high-resolution data, apply TwinRotMat in SHELXL to handle twinning parameters and anisotropic displacement refinement .
How should researchers address contradictions in biological activity data across different studies?
Advanced Question
Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from:
- Cell line variability : Genetic differences in drug metabolism (e.g., HT-29 vs. MCF-7 P-glycoprotein expression) .
- Assay conditions : Variations in serum concentration, incubation time, or solvent (DMSO vs. ethanol) .
Methodological Mitigation :
Standardize protocols (e.g., 24-hour serum starvation before treatment).
Validate results with orthogonal assays (e.g., Western blot for apoptotic markers).
What computational tools are suitable for modeling the interaction of this compound with biological targets?
Advanced Question
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors.
- MD Simulations : Run GROMACS or AMBER for 100 ns to assess binding stability and conformational dynamics .
- Pharmacophore modeling : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors at the methoxy group) using MOE .
How can fluorescence spectroscopy be applied to study the photophysical properties of this compound?
Basic Question
- Emission profiling : Measure fluorescence intensity (λ_ex = 280–320 nm) across pH 2.7–10.1 to identify pH-sensitive emission bands .
- Quenching studies : Titrate with metal ions (e.g., Pb²⁺) to analyze complexation-induced quenching .
Advanced Note : Pair with time-resolved fluorescence to calculate quantum yields and excited-state lifetimes .
What are the best practices for handling and storing this compound to ensure stability?
Basic Question
- Storage : Keep in airtight, light-resistant containers at −20°C under inert gas (N₂ or Ar) to prevent hydrolysis/oxidation .
- Stability testing : Monitor via HPLC every 3 months (C18 column, acetonitrile/water gradient) to detect degradation products .
How can researchers validate the purity of synthesized batches, and what thresholds are acceptable for publication?
Advanced Question
- Chromatographic purity : Require ≥95% by HPLC (UV detection at 254 nm) .
- Elemental analysis : Deviation ≤0.4% for C, H, N .
- XRD validation : Compare experimental powder patterns with simulated data from single-crystal structures to detect polymorphic impurities .
What strategies are effective for resolving crystallographic disorder in the benzoyl or methoxy groups?
Advanced Question
- Disorder modeling : Split occupancy refinement in SHELXL for overlapping atoms (e.g., bromine or chlorine positions) .
- Constraints : Apply SIMU and DELU commands to restrain thermal motion of disordered regions .
- Validation : Cross-check with PLATON /ADDSYM to confirm space group symmetry and avoid overfitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
